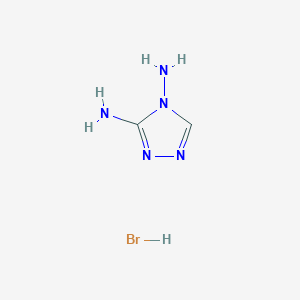

4H-1,2,4-三唑-3,4-二胺氢溴酸盐

描述

4H-1,2,4-triazole-3,4-diamine hydrobromide is a chemical compound with the CAS Number: 23160-99-8 . It has a molecular weight of 180.01 and its IUPAC name is 4H-1,2,4-triazole-3,4-diamine hydrobromide .

Synthesis Analysis

The synthesis of 4H-1,2,4-triazole compounds involves various methods. One such method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to enable a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .Molecular Structure Analysis

The InChI code for 4H-1,2,4-triazole-3,4-diamine hydrobromide is 1S/C2H5N5.BrH/c3-2-6-5-1-7 (2)4;/h1H,4H2, (H2,3,6);1H .Chemical Reactions Analysis

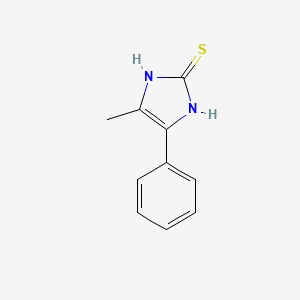

The construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides is catalyzed by Cu (II). Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Physical And Chemical Properties Analysis

4H-1,2,4-triazole-3,4-diamine hydrobromide is a powder with a melting point of 216-218 .科学研究应用

药物开发和生物活性

- 三唑,如 4H-1,2,4-三唑,在开发具有多种生物活性的新药中具有重要意义。由于其广泛的生物活性,这些化合物已被研究用于治疗各种疾病的潜力。最近的研究重点关注三唑的抗炎、抗菌、抗分枝杆菌、抗肿瘤和抗病毒特性,以及对被忽视疾病的活性 (Ferreira 等人,2013)。

缓蚀

- 4H-三唑衍生物已被评估其在酸性环境中抑制低碳钢腐蚀和溶解的效率。研究表明,这些化合物可以显着减少腐蚀,一些衍生物在某些条件下显示出高达 99.6% 的抑制效率 (Bentiss 等人,2007)。

化学合成和改性

- 二溴三唑及其氨基衍生物(包括 4H-1,2,4-三唑变体)的合成对于创造具有高生物活性和低毒性的功能材料非常重要。这些化合物在药物化学、生物偶联和材料化学中很有用 (Yu 等人,2014)。

高能材料开发

- 基于 1,2,4-三唑骨架的能材料已被合成,用于高能量密度材料的潜在应用。这些化合物表现出良好的热稳定性和低机械敏感性等特性,使其成为需要高能材料的领域的应用候选者 (Yao 等人,2021)。

配位化学和配体设计

- 三唑,包括 4H-1,2,4-三唑衍生物,由于其作为金属配合物中配体的潜力而引起配位化学的兴趣。这些配合物可用于基于分子的存储设备、显示器、光开关以及药理活性化合物 (Klingele 和 Brooker,2003)。

安全和危害

The safety information for 4H-1,2,4-triazole-3,4-diamine hydrobromide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

作用机制

Target of Action

Similar compounds have been found to inhibit the lactoperoxidase (lpo) enzyme , which plays a crucial role in the body’s immune response.

Mode of Action

Based on the behavior of similar compounds, it may interact with its target enzyme, potentially altering its function and leading to downstream effects .

Biochemical Pathways

The inhibition of lpo can impact various biochemical pathways, including those involved in immune response and inflammation .

Result of Action

The inhibition of lpo could potentially lead to a decrease in the production of certain reactive oxygen species, impacting the body’s immune response .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .

属性

IUPAC Name |

1,2,4-triazole-3,4-diamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5.BrH/c3-2-6-5-1-7(2)4;/h1H,4H2,(H2,3,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWJCUIRWLJNOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(N1N)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

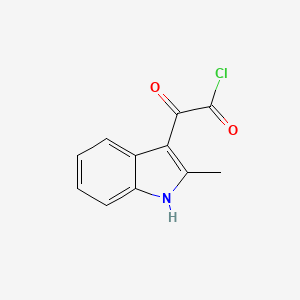

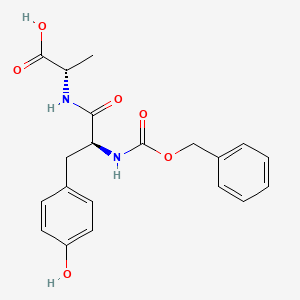

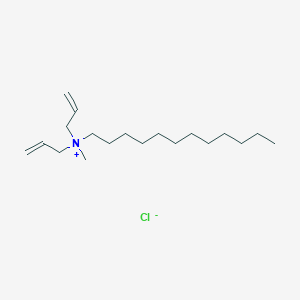

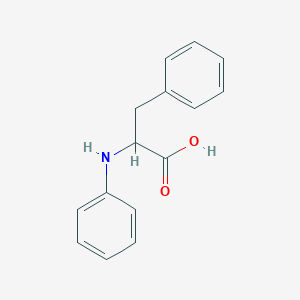

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

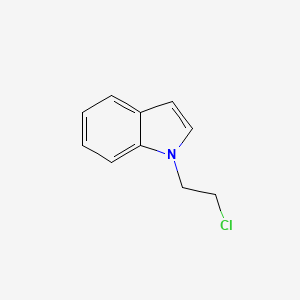

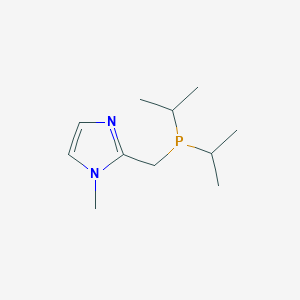

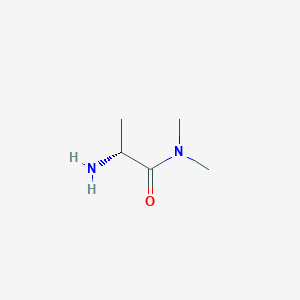

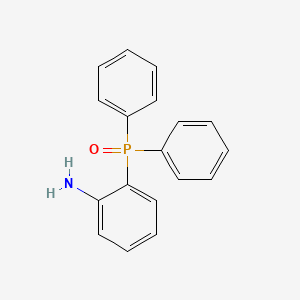

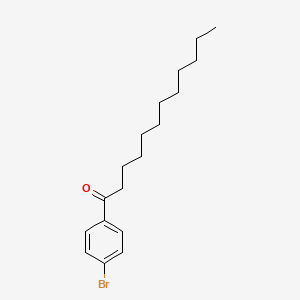

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。